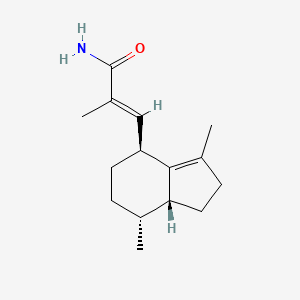

Valerenic acid amide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enamide |

InChI |

InChI=1S/C15H23NO/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H2,16,17)/b11-8+/t9-,12+,13-/m1/s1 |

InChI Key |

CQHOIXZTIWRKEB-SUKRRCERSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)N |

Canonical SMILES |

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)N |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence of Valerenic Acid Precursors

Elucidation of Sesquiterpene Biosynthesis Leading to Valerenic Acid

The biosynthesis of valerenic acid, a defining sesquiterpenoid of the Valeriana genus, is a complex process originating from fundamental metabolic pathways. This intricate series of biochemical reactions involves the coordinated action of multiple enzymes to construct the characteristic carbon skeleton of valerenic acid from simple precursors.

Mevalonate (B85504) Pathway in Valeriana Species

The journey to valerenic acid begins with the mevalonate (MVA) pathway, an essential metabolic route present in eukaryotes, including plants of the Valeriana species. wikipedia.org This pathway is responsible for producing the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids. wikipedia.orgresearchgate.net The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org A key regulatory step in this pathway is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. wikipedia.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP and DMAPP. researchgate.net In Valeriana officinalis, the expression of genes encoding enzymes of the MVA pathway is crucial for providing the necessary precursors for sesquiterpene synthesis. researchgate.net

Role of Farnesyl Diphosphate (B83284) in Valerenic Acid Precursor Formation

Farnesyl diphosphate (FPP) serves as the immediate precursor for the vast array of sesquiterpenes, including valerenic acid. dtu.dkresearchgate.net FPP is a 15-carbon molecule formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. researchgate.netnih.gov This crucial chain elongation reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPS). researchgate.net The cytosolic pool of FPP stands at a critical metabolic branch point, directing carbon flow towards the biosynthesis of various compounds, including sesquiterpenes, sterols, and triterpenes. researchgate.netnih.gov In the context of valerenic acid biosynthesis, FPS channels the five-carbon units from the MVA pathway into the formation of the C15 backbone required for the subsequent cyclization steps. researchgate.netresearchgate.net

Enzymatic Transformations Catalyzed by Terpene Synthases (e.g., Valerena-4,7(11)-diene (B12366622) Synthase)

The formation of the characteristic cyclic structure of valerenic acid precursors is orchestrated by a class of enzymes known as terpene synthases (TPS). beilstein-journals.orgnih.gov These enzymes catalyze the complex cyclization of the linear FPP molecule. beilstein-journals.org In Valeriana officinalis, several sesquiterpene synthase genes have been identified, with specific enzymes responsible for producing different terpene skeletons. nih.govnih.gov

A key enzyme in this process is valerena-4,7(11)-diene synthase (also referred to as VoTPS2). nih.govwikipedia.org This enzyme catalyzes the conversion of FPP into valerena-4,7(11)-diene, a direct hydrocarbon precursor to valerenic acid. nih.govgenscript.comresearchgate.net The reaction involves the ionization of FPP and a subsequent complex carbocation cascade, including rearrangements and cyclization, to form the final product. nih.govnih.gov Studies involving the expression of V. officinalis terpene synthase genes in engineered yeast have confirmed that VoTPS2 specifically produces valerena-4,7(11)-diene as its major product. nih.govgenscript.com Another sesquiterpene synthase, VoTPS1, has been identified to produce germacrene C and D, suggesting a divergence in the sesquiterpene biosynthetic pathways within the plant. nih.gov

Involvement of Cytochrome P450 Monooxygenases in Valerenic Acid Biosynthesis

Following the formation of the initial sesquiterpene hydrocarbon skeleton by terpene synthases, a series of oxidative modifications are required to produce the final valerenic acid. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile family of heme-containing enzymes. beilstein-journals.orgresearchgate.netnih.gov CYPs are crucial for the functionalization of hydrocarbon backbones, often introducing hydroxyl groups in a regio- and stereospecific manner. nih.govnih.gov

In the biosynthesis of valerenic acid, CYPs are responsible for the successive oxidation of the valerena-4,7(11)-diene precursor. researchgate.net This multi-step process involves the hydroxylation of one of the terminal methyl groups of the isobutenyl side chain, followed by further oxidation to an aldehyde and finally to a carboxylic acid, yielding valerenic acid. researchgate.net While the specific P450 enzymes from Valeriana officinalis that catalyze these exact steps have been a subject of ongoing research, the involvement of this enzyme class is well-established in the late stages of many terpenoid biosynthetic pathways. beilstein-journals.orgfrontiersin.org The heterologous expression of valerena-4,7(11)-diene synthase along with specific P450s in engineered microorganisms has demonstrated a viable pathway for producing valerenic acid, underscoring the essential role of these oxidative enzymes. researchgate.net

Distribution and Accumulation of Valerenic Acid Derivatives in Plant Matrices

Valerenic acid and its derivatives, such as acetoxyvalerenic acid and hydroxyvalerenic acid, are characteristic secondary metabolites of the Valeriana genus. nih.govchemrxiv.org Their accumulation is primarily localized in the underground organs of the plant, specifically the rhizomes and roots, which constitute the raw material used for medicinal preparations. cabidigitallibrary.orgnih.govresearchgate.net The concentration of these compounds can be influenced by various factors, including the specific plant part, the age of the plant, and environmental conditions. farmaciajournal.comnih.gov Studies have shown that the content of valerenic acid and its derivatives can reach a maximum during the winter months, specifically in February and March. nih.gov The essential oil and sesquiterpenic acids are considered key quality markers for Valeriana radix (valerian root). mdpi.com

Interspecies and Intraspecies Variation in Valeriana Genus

Significant chemical diversity exists within the Valeriana genus, leading to considerable variation in the content of valerenic acid and its derivatives among different species and even among different individuals and cultivars of the same species. cabidigitallibrary.orgnih.gov This variation is attributed to genetic factors, including the ploidy level of the plants. nih.gov

Interspecies Variation: Different species of Valeriana exhibit a wide range in their capacity to produce valerenic acids. For instance, Valeriana officinalis is known for its relatively high content of these compounds, which are often used as chemical markers for the species. nih.govresearchgate.net In contrast, other species may contain significantly lower amounts or different profiles of related compounds. cabidigitallibrary.orgnih.gov A study analyzing various Valeriana species grown under the same conditions found that the content of valerenic acid derivatives ranged from as low as 0.015 mg/g to as high as 11.65 mg/g. cabidigitallibrary.org

Intraspecies Variation: Even within a single species like V. officinalis, there is remarkable intraspecific variability. nih.govresearchgate.net Studies comparing wild-growing populations with cultivated varieties have highlighted these differences. For example, wild populations in Poland showed much lower levels of valerenic acids (0.004–0.094%) compared to the 'Lubelski' cultivar (average 0.175%). mdpi.comresearchgate.net Research has also demonstrated a wide range of valerenic acid derivative content among individual plants of a commercial V. officinalis cultivar, varying from 3.01 to 12.34 mg/g. cabidigitallibrary.orgnih.gov This variability underscores the importance of genetic selection and standardization for the cultivation of medicinal valerian. nih.gov Furthermore, research suggests a correlation between chromosome number and the concentration of these compounds, with octoploid plants showing substantially higher levels of valerenic acids compared to diploid and tetraploid plants. nih.gov

The table below illustrates the variation in valerenic acid and its derivatives across different Valeriana samples.

| Plant Material | Valerenic Acid Derivatives (mg/g DW) | Reference |

| Various Valeriana species/varieties | 0.015 - 11.65 | cabidigitallibrary.org |

| V. officinalis commercial cultivar (individuals) | 3.01 - 12.34 | cabidigitallibrary.orgnih.gov |

| Wild-growing V. officinalis from Latvia | 0.02 - 0.14 | nih.gov |

| Wild-growing V. officinalis from Poland | 0.04 - 0.94 | mdpi.com |

| V. officinalis 'Lubelski' cultivar | 2.81 - 3.94 | nih.gov |

| V. officinalis (seasonal max) | 7.0 - 9.0 | nih.gov |

Influence of Cultivation and Genetic Factors on Sesquiterpenoid Content

The concentration of sesquiterpenoids in Valeriana officinalis, including the precursors to valerenic acid, is significantly influenced by both cultivation practices and the genetic makeup of the plant. Research demonstrates a pronounced difference in the content of these compounds between wild-growing and cultivated valerian populations.

Cultivated forms of V. officinalis generally exhibit a substantially higher content of valerenic acids compared to their wild counterparts. wikipedia.org Studies have recorded the content of valerenic acids in wild-growing populations to be as low as 0.013%, while cultivated forms can reach levels around 0.321%. wikipedia.org This disparity is crucial as the European Pharmacopoeia stipulates that the dried roots of valerian should contain no less than 0.17% of sesquiterpenic acids, calculated as valerenic acid. wikipedia.orgebi.ac.uk

A primary genetic factor contributing to this variation is the ploidy level of the plant. The basic chromosome number for V. officinalis is x=7, and it can exist as diploid (2x=14), tetraploid (4x=28), and octoploid (8x=56) forms. wikipedia.org Research indicates a strong correlation between a higher chromosome number and an increased content of valerenic acids. wikipedia.org For instance, wild-growing populations, which are often diploid, show very low concentrations of these compounds, sometimes ranging from just 0.002% to 0.014%. wikipedia.orgebi.ac.uk In contrast, cultivated forms, such as the 'Lubelski' cultivar, are typically tetraploid and demonstrate a much higher accumulation of valerenic acids. wikipedia.org

Cultivation methods also play a critical role. Factors such as the timing of plantation establishment, harvest period, and post-harvest handling can all affect the final concentration of active compounds. wikipedia.org For example, research on different plantation methods showed that while plants produced by direct seeding had a higher concentration of active substances, those grown from seedlings yielded a greater mass of underground organs, albeit with a lower quality expressed by valerenic acid content. nih.gov Furthermore, greater accumulation of valerenic acid has been observed in the roots when they are separated from the rhizomes before drying. nih.gov

| Attribute | Wild-Growing Populations | Cultivated Forms (e.g., 'Lubelski') | Reference |

|---|---|---|---|

| Typical Ploidy Level | Diploid (2x=14) | Tetraploid (4x=28) | wikipedia.org |

| Average Valerenic Acids Content | 0.002% - 0.014% | ~0.175% - 0.321% | wikipedia.orgebi.ac.uk |

| Essential Oil Content | Higher (~7.62 mL/kg DW) | Lower (~4.35 mL/kg DW) | wikipedia.org |

| Mass of Underground Organs | Lower | Higher | wikipedia.org |

Heterologous Pathway Engineering for Valerenic Acid Precursor Production in Microbial Systems

The production of valerenic acid precursors through metabolic engineering in microbial hosts presents a promising alternative to agricultural cultivation. The yeast Saccharomyces cerevisiae has been a primary target for this heterologous pathway engineering due to its well-understood genetics and suitability for industrial fermentation. nih.govebi.ac.uk

The core of this strategy involves introducing genes from V. officinalis into the microbe to reconstruct the biosynthetic pathway for valerenic acid. The biosynthesis begins with the universal precursor farnesyl diphosphate (FPP), which is naturally produced in yeast via the mevalonate (MVA) pathway. The key step is the expression of a valerena-4,7(11)-diene synthase (VDS) gene, derived from valerian, which converts FPP into valerena-4,7(11)-diene, the direct hydrocarbon precursor to valerenic acid. nih.govthegoodscentscompany.com

To enhance the yield of this precursor, researchers have employed several metabolic engineering strategies. A significant bottleneck is the availability of FPP. Overexpressing key genes in the yeast's native MVA pathway, such as ERG8, ERG12, and ERG19, has been shown to boost the supply of FPP. nih.govebi.ac.uk Further improvements have been achieved by integrating multiple copies of the VDS gene into the yeast genome. nih.gov For example, integrating four copies of a VDS-ERG20 (FPP synthase) gene fusion cassette led to a substantial increase in the production of valerena-4,7(11)-diene, reaching up to 75 mg/L in flask cultures. nih.govthegoodscentscompany.com

| Engineering Strategy | Target Microbe | Key Gene(s) Expressed | Product | Resulting Yield | Reference |

|---|---|---|---|---|---|

| Expression of Valerena-4,7(11)-diene synthase | Saccharomyces cerevisiae | VDS from V. officinalis | Valerena-4,7(11)-diene | Initial production established | nih.gov |

| Overexpression of MVA pathway genes | S. cerevisiae | ERG8, ERG12, ERG19 | Valerena-4,7(11)-diene | Increased precursor supply | nih.govebi.ac.uk |

| Integration of multiple gene copies and pathway optimization | S. cerevisiae | 4 copies of MBP-VDS-ERG20 gene cassette | Valerena-4,7(11)-diene | 75 mg/L | nih.govthegoodscentscompany.com |

| Addition of oxidation step | Engineered S. cerevisiae | LsGAO2 (from Lactuca sativa) | Valerenic acid | 6.8 mg/L (in 5-L bioreactor) | nih.govthegoodscentscompany.com |

| Overexpression of VoVDS in hairy roots | V. officinalis hairy roots | VoVDS | Valerenic acid, Valerenal | Markedly increased yields |

Chemical Synthesis Strategies for Valerenic Acid Amide and Analogues

Total Synthesis Approaches to the Valerenic Acid Core Structure

The total synthesis of valerenic acid, a bicyclic sesquiterpenoid, presents significant stereochemical challenges. ebi.ac.uk The first successful total synthesis provided a pathway that is enantio-, diastereo-, and regiocontrolled, establishing a foundation for accessing its core structure for further derivatization. nih.gov

Enantioselective synthesis ensures the production of a specific stereoisomer, which is critical for biological activity. An early and notable enantioselective total synthesis of valerenic acid begins with the naturally available chiral molecule (R)-pulegone. researchgate.net Another successful approach utilizes (R)-glycidol as the chiral starting material. organic-chemistry.org

These syntheses establish the required stereochemistry early and carry it through a series of transformations. One key strategy involves a metal-coordinated Diels-Alder reaction, which proceeds asymmetrically to form the bicyclic core as a single diastereomer. nih.govorganic-chemistry.org Another critical step is the use of a hydroxy-directed Crabtree hydrogenation, which controls the stereochemistry of a subsequent reduction. nih.govorganic-chemistry.org These methods are fundamental in producing the enantiomerically pure valerenic acid core required for creating specific valerenic acid amide isomers.

| Synthesis Starting Material | Key Enantioselective Step | Reference |

| (R)-Pulegone | Stereoselective reduction of a 3,4-disubstituted cyclohexenone | researchgate.net |

| (R)-Glycidol | Metal-coordinated Diels-Alder reaction | nih.govorganic-chemistry.org |

| Cycloalkenones | In situ formation of acid-labile allylic alcohols leading to enantiomerically enriched 2,4-dienols | ebi.ac.uk |

Achieving the correct three-dimensional structure of the valerenic acid core hinges on strategic cyclization reactions and precise stereochemical control throughout the synthesis. nih.gov A key cyclization in one of the first total syntheses is an enyne ring-closing metathesis (RCM) catalyzed by a Grubbs I catalyst, which efficiently forms a cyclopentene (B43876) ring with a propenyl side chain. organic-chemistry.org This diene is then set up for a subsequent Diels-Alder reaction to construct the second ring of the bicyclic system. organic-chemistry.org

Stereochemical control is maintained through several key transformations:

Diels-Alder Reaction : The use of metal coordination guided the dienophile to react from a specific face, resulting in the formation of the desired diastereomer of the fused ring system. organic-chemistry.org

Wittig Reaction : A microwave-assisted Wittig reaction has been employed to append the sidechain while preserving the existing allylic stereocenter. researchgate.netorganic-chemistry.org

Directed Hydrogenation : The Crabtree catalyst, directed by a nearby hydroxyl group, ensures that hydrogen is delivered from a specific face of the molecule, setting a crucial stereocenter. nih.govorganic-chemistry.org

Negishi Coupling : This cross-coupling reaction was used in the final stages to install a methyl group with control over its position. organic-chemistry.org

These strategic steps collectively ensure the precise assembly of the complex valerenic acid skeleton, making the carboxylic acid available for subsequent amidation.

Amide Bond Formation Methodologies for Valerenic Acid Amides

Once the valerenic acid core is synthesized, the final step is the formation of the amide bond. This involves coupling the carboxylic acid group of valerenic acid with a desired amine. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. fishersci.co.uklibretexts.org Therefore, various activation methods are employed.

Dehydro-condensation is a direct method for forming amides by removing a molecule of water from the carboxylic acid and amine reactants. mdpi.com This process often requires specific reagents or catalysts to facilitate the dehydration. mdpi.comresearchgate.net

One approach involves using HBF4 in the presence of molecular sieves (MS 5A), which act as a dehydrating agent. researchgate.net This system has been shown to be effective for coupling N-protected amino acids and could be applied to the synthesis of valerenic acid amides. researchgate.net Another class of reagents for this purpose are triazine derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), used in combination with a tertiary amine like N-methylmorpholine (NMM). mdpi.comresearchgate.net These reagents activate the carboxylic acid to form a highly reactive ester intermediate, which is then readily attacked by the amine to yield the amide. mdpi.com Hydrothermal conditions (e.g., 250 °C and 40 bar) have also been shown to promote direct condensation between carboxylic acids and amines without a mineral catalyst. researchgate.net

The most common strategy for amide bond formation involves the use of stoichiometric coupling reagents that activate the carboxylic acid. ucl.ac.uk These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine. libretexts.org A wide array of such reagents is available, falling into several major classes. fishersci.co.uk

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukpeptide.com The main drawback of DCC is the formation of a dicyclohexylurea byproduct that can be difficult to remove, whereas EDC forms a water-soluble urea (B33335) byproduct. peptide.com

Uronium/Phosphonium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective and are often used in peptide synthesis. peptide.comnih.gov They generate active esters that react rapidly with amines to form amides with high yields. nih.gov

Boron-Based Reagents : Boronic acids and borate (B1201080) esters like B(OCH2CF3)3 can serve as catalysts or reagents for direct amidation. acs.org These methods are attractive due to their operational simplicity, though they may require heating and removal of water to proceed efficiently. acs.orgcore.ac.uk

Titanium-Based Systems : Titanium tetrachloride (TiCl4) in pyridine (B92270) has been shown to mediate the direct condensation of carboxylic acids and amines, providing amides in moderate to excellent yields. d-nb.info

| Coupling Reagent Class | Example Reagent | Byproduct Characteristics |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Insoluble in most organic solvents |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble |

| Uronium Salts | HATU | Water-soluble |

| Phosphonium Salts | PyAOP | Water-soluble |

| Boron-Based Systems | B(OCH2CF3)3 | Volatile and easily removed |

To explore the structure-activity relationships of this compound, it is often necessary to synthesize a large number of analogues with different amine functionalities. Parallel solution-phase synthesis is a high-throughput technique designed for this purpose, allowing for the rapid generation of a library of related compounds. mdpi.orgnih.gov

This methodology involves reacting a common intermediate, in this case, valerenic acid, with a diverse set of amines in a spatially addressed format, such as a 24- or 96-well reaction block. mdpi.orgacs.org The key to successful solution-phase parallel synthesis is the purification step. This is often achieved using polymer-assisted techniques, where resin-bound scavengers are added to the reaction mixture to remove excess reagents or byproducts. nih.gov For instance, a resin-bound trisamine can be used to scavenge excess acid chloride, or a polymer-bound isocyanate can remove excess primary amine. mdpi.org

This approach allows for the efficient production and purification of a library of valerenic acid amides, where each well contains a unique analogue. mdpi.orgresearchgate.net The resulting library can then be screened for biological activity, enabling a rapid assessment of how different amine substituents affect the compound's properties.

Preparation of Diverse this compound Analogues and Derivatives

The therapeutic potential of valerenic acid has spurred research into the synthesis of its derivatives, particularly amides, to explore and optimize its pharmacological activity. These synthetic efforts have focused on modifying the amide portion of the molecule and developing efficient synthesis methods.

A key strategy in medicinal chemistry is the creation of a library of analogues to investigate structure-activity relationships. For valerenic acid, this has involved the synthesis of a variety of amides with diverse structural features at the amide nitrogen. By converting the carboxylic acid group of valerenic acid into various amides, researchers have been able to probe the effects of lipophilicity and steric bulk on biological activity. wikipedia.org

The synthesis of these amides typically begins with the activation of the carboxylic acid of valerenic acid, followed by coupling with a desired amine. A study detailed the synthesis of ten different valerenic acid amides, showcasing a range of structural modifications. wikipedia.org These included:

Primary Amide: The unsubstituted this compound (VA-A).

Secondary Amides: Introduction of alkyl groups of varying chain lengths and branching, such as methylamide (VA-MA), ethylamide (VA-EA), isopropylamide (VA-IPA), and butylamide (VA-BA).

Tertiary Amides: Incorporation of two alkyl groups, for example, dimethylamide (VA-DMA) and diethylamide (VA-DEA).

Cyclic Amides: The use of cyclic secondary amines like piperidine (B6355638) and morpholine (B109124) to create valerenic acid piperidine amide (VA-PIP) and valerenic acid morpholine amide (VA-MO). wikipedia.org

These modifications systematically alter the physicochemical properties of the parent molecule. For instance, increasing the alkyl chain length or introducing cyclic structures can significantly impact the compound's lipophilicity and how it fits into a biological target. Research has shown a clear inverse correlation between the lipophilicity (logP values) and the maximum stimulatory effect for open-chain secondary and tertiary amides. wikipedia.org Notably, the simple, unsubstituted this compound (VA-A) displayed the highest efficacy and potency in modulating specific GABAA receptors in the reported studies. wikipedia.org

The following interactive table summarizes some of the synthesized this compound analogues and their respective structural modifications at the amide moiety.

| Analogue Name | Abbreviation | Amide Type | Substituent(s) at Amide Nitrogen |

| This compound | VA-A | Primary | -H, -H |

| Valerenic acid methylamide | VA-MA | Secondary | -H, -CH₃ |

| Valerenic acid dimethylamide | VA-DMA | Tertiary | -CH₃, -CH₃ |

| Valerenic acid ethylamide | VA-EA | Secondary | -H, -CH₂CH₃ |

| Valerenic acid diethylamide | VA-DEA | Tertiary | -CH₂CH₃, -CH₂CH₃ |

| Valerenic acid isopropylamide | VA-IPA | Secondary | -H, -CH(CH₃)₂ |

| Valerenic acid butylamide | VA-BA | Secondary | -H, -(CH₂)₃CH₃ |

| Valerenic acid piperidine amide | VA-PIP | Tertiary (Cyclic) | -(CH₂)₅- |

| Valerenic acid morpholine amide | VA-MO | Tertiary (Cyclic) | -(CH₂)₂O(CH₂)₂- |

Data sourced from Khom et al., 2007 wikipedia.org

While solution-phase synthesis has been effective for producing a focused set of this compound analogues, solid-phase synthesis offers a powerful alternative for generating larger, more diverse chemical libraries. Although specific reports detailing the solid-phase synthesis of valerenic acid amides are not prominent in the literature, the general principles of this methodology are well-established and directly applicable. acs.orgthegoodscentscompany.com

Solid-phase synthesis involves anchoring a starting material to an insoluble polymer resin and then performing a series of chemical reactions to build a more complex molecule. The key advantage is the ease of purification; unreacted reagents and by-products can be simply washed away from the resin-bound product. This technique is highly amenable to automation and parallel synthesis, allowing for the rapid production of many distinct compounds. thegoodscentscompany.com

A prospective solid-phase synthesis of valerenic acid amides would involve the following conceptual steps:

Immobilization: Valerenic acid would first be anchored to a suitable solid support. This could be achieved by using a resin functionalized with a linker that reacts with the carboxylic acid group of valerenic acid.

Amide Bond Formation: The resin-bound valerenic acid could then be treated with a diverse array of amines, each in a separate reaction vessel. Standard peptide coupling reagents would be used to facilitate the formation of the amide bond.

Cleavage: After the reaction is complete, the newly formed this compound would be cleaved from the solid support, yielding the final product in a purified form.

This approach could be further expanded by using specialized linkers, such as the PAL (5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid) handle, which is designed for the solid-phase synthesis of C-terminal peptide amides under mild conditions. acs.org By adapting such established protocols, it would be feasible to efficiently generate extensive libraries of complex valerenic acid amides for high-throughput screening and further optimization of pharmacological properties.

Molecular and Cellular Mechanisms of Action of Valerenic Acid Amide

Valerenic acid amide is a synthetically derived, uncharged amide of valerenic acid. Its mechanisms of action have been primarily investigated in the context of its interaction with specific neurotransmitter receptors, revealing a profile distinct from its parent compound.

Modulation of Ligand-Gated Ion Channels

The primary mechanism of action identified for this compound involves its potent modulation of ligand-gated ion channels, particularly the GABA-A receptors.

This compound acts as a positive allosteric modulator of GABA-A receptors. wikipedia.org This means it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA, which is the principal inhibitory neurotransmitter in the central nervous system. wikipedia.org This modulation increases the receptor's activity, leading to an enhanced influx of chloride ions when GABA is present. wikipedia.orgnih.gov

A key feature of valerenic acid and its derivatives is their selectivity for GABA-A receptors containing specific β subunits. nih.gov this compound demonstrates a pronounced preference for receptors incorporating β2 or, most notably, β3 subunits, with negligible effects on those containing β1 subunits. nih.govnih.gov

Research has shown that converting the carboxyl group of valerenic acid to an uncharged amide significantly boosts its modulatory activity. nih.gov this compound (VA-A) displays both higher efficacy and higher potency at β3-containing receptor assemblies compared to its parent compound. nih.govscispace.com On α1β3 receptors, this compound produced more than a twofold greater enhancement of GABA-induced chloride currents (I_GABA) than valerenic acid. nih.gov This enhanced activity was also observed on other receptor combinations, such as α1β2γ2s and α3β3γ2s. nih.govscispace.com The potent action on β3-containing receptors is considered a key factor in its anxiolytic potential. nih.gov

Table 1: Comparative Efficacy and Potency of Valerenic Acid (VA) and this compound (VA-A) on Different GABA-A Receptor Subtypes Data sourced from studies using two-microelectrode voltage-clamp technique in Xenopus oocytes. nih.gov

| Compound | Receptor Subtype | EC₅₀ (µM) | Efficacy (% of max I_GABA enhancement) |

| Valerenic Acid (VA) | α1β3 | 31.1 ± 3.5 | 390 ± 45 |

| This compound (VA-A) | α1β3 | 13.7 ± 2.3 | 890 ± 110 |

| Valerenic Acid (VA) | α1β2γ2s | 46 ± 12 | 190 ± 20 |

| This compound (VA-A) | α1β2γ2s | 23 ± 3.1 | 340 ± 30 |

The specific binding site for this compound on the GABA-A receptor is understood through the study of its parent compound, valerenic acid. Valerenic acid acts as a subtype-selective modulator by binding within a specific pocket located at the transmembrane domain at the interface between the β and α subunits (the β+α− interface). wikipedia.org This binding site is distinct from the benzodiazepine (B76468) binding site. nih.gov A point mutation in the β3 subunit (N265M) has been shown to dramatically reduce the anxiolytic effects of valerenic acid, confirming the critical role of this subunit in its mechanism of action. wikipedia.org Given that this compound shares the same β-subunit selectivity, it is proposed to interact with this same β+α− interface to exert its modulatory effects. nih.govwikipedia.org

The modulatory effects of this compound have been quantified by measuring its impact on GABA-induced chloride currents (I_GABA) in Xenopus oocytes expressing specific human GABA-A receptor subunits. nih.govacs.org In this system, application of GABA opens the receptor's channel, allowing chloride ions to flow into the oocyte, which can be measured as an electrical current. researchgate.net

Studies using this two-microelectrode voltage-clamp technique demonstrate that this compound significantly potentiates these chloride currents in a concentration-dependent manner, particularly at receptors containing β2 or β3 subunits. nih.govnih.gov For instance, this compound was shown to have the highest efficacy among several derivatives tested on α1β3 receptors. nih.gov At higher concentrations (e.g., 100 µM and 300 µM), an initial rapid decay in the current is observed, which is indicative of an open channel block mechanism. nih.gov This suggests a dual interaction where the compound first potentiates the receptor and then, at higher concentrations, physically obstructs the open ion channel. nih.gov

Interaction with Serotonin (B10506) Receptors

While the primary focus of research on this compound has been on GABA-A receptors, the activity of its parent compound at other receptors, such as serotonin receptors, is also noted in the literature.

Receptor Binding Characteristics and Functional Responses

This compound, the uncharged amide derivative of valerenic acid, demonstrates distinct and potent interactions with γ-aminobutyric acid type A (GABA-A) receptors. Research has established that this compound acts as a subunit-specific positive allosteric modulator, primarily targeting GABA-A receptors that contain β2 or β3 subunits.

Studies utilizing the two-microelectrode voltage-clamp technique on Xenopus oocytes have shown that this compound (VA-A) exhibits significantly higher efficacy and potency compared to its parent compound, valerenic acid (VA). nih.gov For instance, at α1β3 receptors, this compound displayed the highest efficacy, with a more than twofold greater enhancement of the GABA-induced chloride current (IGABA) than valerenic acid. nih.govwikipedia.orgnih.gov It also demonstrated the highest potency at this receptor subtype, with a half-maximal effective concentration (EC50) of 13.7 ± 2.3 µM. nih.govwikipedia.orgnih.gov

This enhanced activity was also observed at other receptor combinations, including α1β2γ2s and α3β3γ2s. nih.govnih.gov The amidation of valerenic acid results in a significantly stronger enhancement of IGABA through both α1β3γ2S and α1β2γ2S receptors. researchgate.net This suggests that the uncharged amide group plays a crucial role in the compound's interaction with the receptor, leading to a more pronounced functional response. The increased in vitro action of the amide derivative has been correlated with more significant anxiolytic effects in vivo. nih.govwikipedia.orgnih.gov

Interactive Table: Functional Potency and Efficacy of this compound at GABA-A Receptors

| Compound | Receptor Subtype | Potency (EC₅₀) | Efficacy (Max IGABA Enhancement) |

|---|---|---|---|

| This compound (VA-A) | α₁β₃ | 13.7 ± 2.3 µM | > 2-fold vs. VA |

| Valerenic Acid (VA) | α₁β₃ | Not specified | Baseline for comparison |

| This compound (VA-A) | α₁β₂γ₂S | Higher than VA | Emax = 1119 ± 72% |

| Valerenic Acid (VA) | α₁β₂γ₂S | Not specified | Emax = 721 ± 68% |

| This compound (VA-A) | α₁β₃γ₂S | Higher than VA | Emax = 972 ± 69% |

| Valerenic Acid (VA) | α₁β₃γ₂S | Not specified | Emax = 632 ± 88% |

Data sourced from studies on Xenopus oocytes expressing specific receptor subtypes. nih.govresearchgate.net

Adenosine (B11128) Receptor Allosteric Modulation

While there is growing research into the interaction of valerian constituents with the adenosine system, the specific actions of this compound at these receptors are not detailed in the available scientific literature. Studies have primarily focused on the parent compound, valerenic acid.

Recent findings have identified valerenic acid as a potent positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR). researchgate.net This modulation enhances the receptor's response to endogenous ligands like adenosine without directly activating the receptor itself. nih.gov The research highlights valerenic acid and another valerian constituent, pinoresinol, as key allosteric modulators that significantly amplify adenosine-mediated responses. researchgate.netnih.gov However, the performed literature searches did not yield specific data confirming whether the amide derivative, this compound, shares this positive allosteric modulatory activity at the A1AR.

The activation of A1AR, a Gi/o protein-coupled receptor, typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). nih.gov As a positive allosteric modulator, valerenic acid has been shown to enhance the efficacy of A1AR agonists in inhibiting cAMP production. nih.gov This potentiation of the cAMP inhibition pathway is a key functional outcome of its allosteric effect. nih.gov Scientific literature from the conducted searches does not specify if this compound has been investigated for a similar influence on A1AR-mediated cAMP inhibition pathways.

Cellular Signaling Pathway Interactions

Inhibition of Nuclear Factor Kappa-B (NF-κB) Pathway Activation

Nuclear Factor Kappa-B (NF-κB) is a critical protein complex that regulates the transcription of genes involved in inflammation, immune responses, and cell survival. nih.gov Inhibition of the NF-κB pathway is a significant target for anti-inflammatory therapies. Research has shown that the parent compound, valerenic acid, can inhibit the NF-κB pathway. One study found that valerenic acid inhibited NF-κB in HeLa cells, suggesting a potential mechanism for the anti-inflammatory properties of valerian. Another study indicated that valerenic acid ameliorated the toxic effects of the fungicide benomyl (B1667996) by, among other actions, reducing the expression of NF-κB. However, specific investigations into the direct inhibitory effect of this compound on the NF-κB activation pathway were not identified in the performed searches.

Modulation of Neuroinflammatory Processes in Glial Cells and Astrocytes

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is implicated in the pathogenesis of various neurodegenerative diseases. These cells, when activated, can release a host of inflammatory mediators. The modulation of these cells is a key therapeutic strategy.

Studies suggest that the parent compound, valerenic acid, can regulate neuroinflammatory processes. Research on a mouse model of Parkinson's disease indicated that valerenic acid treatment led to a decrease in the amount of Glial Fibrillary Acidic Protein (GFAP), a key structural protein in astrocytes, suggesting a modulatory effect on these cells. The proposed mechanism for this neuroprotective effect includes the inhibition of NF-κB. The available scientific literature from the conducted searches does not specify whether this compound has been evaluated for its potential to modulate neuroinflammatory processes in glial cells and astrocytes.

Influence on Neurotransmitter Metabolism in Pre-clinical Models

Research in mouse models has demonstrated that valerenic acid can influence the metabolism of key monoamine neurotransmitters involved in mood and stress regulation. nih.govnih.gov In studies involving mice subjected to physical and psychological stress, administration of valerenic acid was found to mitigate the stress response by altering the turnover rates of serotonin (5-HT) and norepinephrine (B1679862) (NE). nih.govnih.gov

Specifically, valerenic acid administration was shown to decrease the turnover of 5-HT to its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), and reduce the turnover of NE to 3-methoxy-4-hydroxyphenylethyleneglycol sulfate (B86663) (MHPG-SO4) within the hippocampus and amygdala. nih.gov These brain regions are critical for processing emotion and memory. The reduction in neurotransmitter turnover suggests that valerenic acid may help to stabilize serotonergic and noradrenergic systems, particularly under conditions of stress. nih.gov

Table 1: Effect of Valerenic Acid on Neurotransmitter Turnover in Mouse Brain

| Compound | Brain Region | Neurotransmitter System | Effect | Finding | Citation |

|---|---|---|---|---|---|

| Valerenic Acid | Hippocampus, Amygdala | Serotonin (5-HT) | ↓ Turnover | Decreased conversion of 5-HT to 5-HIAA | nih.gov |

| Valerenic Acid | Hippocampus, Amygdala | Norepinephrine (NE) | ↓ Turnover | Decreased conversion of NE to MHPG-SO4 | nih.gov |

Studies in rodent models have explored the effect of valerenic acid on enzymes crucial for neurotransmitter synthesis and degradation. One study found that valerenic acid could ameliorate amphetamine-related neurotoxicity by modifying the expression of tyrosine hydroxylase and histamine-N-methyl transferase (HNMT) in the hypothalamus of rats. researchgate.net

Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine (B1211576) and norepinephrine. nih.govnih.gov Histamine-N-methyl transferase is a key enzyme responsible for the metabolic inactivation of histamine (B1213489) in the central nervous system. wikipedia.orgmdpi.com Research indicated that in rats treated with methamphetamine, which caused a decrease in these enzymes, subsequent oral administration of valerenic acid helped restore the levels of both tyrosine hydroxylase and HNMT towards control levels. researchgate.net This suggests a neuroprotective or restorative effect on these critical enzymatic pathways in the hypothalamus. researchgate.net

Antioxidant Mechanisms and Redox Homeostasis in Cellular Systems

Valerenic acid has demonstrated antioxidant properties and the ability to improve redox homeostasis in cellular models. nih.gov In one study using human liver cells (HepG2), valerenic acid was shown to counteract the oxidative stress induced by the fungicide benomyl. nih.gov

The study reported that benomyl exposure increased the total oxidant status and reactive oxygen species (ROS) production while decreasing the total antioxidant status of the cells. Valerenic acid administration ameliorated these effects. nih.gov Furthermore, it was observed that valerenic acid could prevent the benomyl-induced decrease in the expression of genes coding for antioxidant molecules, such as heme oxygenase-1 and alpha glutathione (B108866) s-transferase. nih.gov These findings indicate that a potential molecular mechanism of valerenic acid's protective action is through the improvement of cellular redox homeostasis. nih.gov Other research has also noted the antioxidant properties of extracts from valerian species. nih.gov

Interactions with Drug-Metabolizing Enzymes (e.g., Glucuronidation) in in vitro Microsomal Systems

In vitro studies using human liver microsomes have shown that valerenic acid can interact with drug-metabolizing enzymes, specifically those involved in glucuronidation. researchgate.net Glucuronidation is a major Phase II metabolic pathway that converts drugs, toxins, and endogenous substances into more water-soluble compounds for excretion. researchgate.netpsu.edu

Research has demonstrated that valerenic acid exhibits significant inhibitory effects on the glucuronidation of several compounds, including acetaminophen, estradiol, and morphine, in both human liver microsomes and with expressed UGT (uridine 5'-diphosphate-glucuronosyltransferase) enzymes. researchgate.net The study identified that UGT1A1 and UGT2B7 activities were particularly affected. researchgate.net The relatively potent inhibition observed in these in vitro systems suggests that valerenic acid contributes significantly to the effects seen with whole valerian extracts and indicates a potential for interference with the metabolism of other substances that are cleared via glucuronidation. researchgate.net

Analytical Methodologies for Valerenic Acid Amide Characterization and Quantification

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of valerenic acid amide by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map the carbon-hydrogen framework.

¹H NMR (Proton NMR): A ¹H NMR spectrum of this compound would reveal distinct signals corresponding to each unique proton in the molecule. Key expected signals include those for the two protons of the primary amide group (-CONH₂), which would typically appear as broad singlets in the downfield region. The vinylic proton on the α,β-unsaturated system would be observed as a doublet, coupled to the adjacent allylic proton. The spectrum would also feature signals for the two vinylic methyl groups and the tertiary methyl group on the indenine ring system, along with a complex series of multiplets for the methylene (B1212753) and methine protons of the bicyclic core.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It would be expected to show 15 distinct signals, corresponding to each carbon atom in the this compound structure. Diagnostic peaks would include the carbonyl carbon (C=O) of the amide group (typically around 170 ppm), carbons of the C=C double bond, and the aliphatic carbons of the ring system and methyl groups.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY experiments identify proton-proton couplings, helping to trace the spin systems within the molecule. HSQC correlates each proton signal with its directly attached carbon, confirming C-H bond connections and aiding in the definitive assignment of both ¹H and ¹³C spectra.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly powerful. For this compound (C₁₅H₂₃NO), HRESIMS would detect the protonated molecule, [M+H]⁺. nih.gov The high resolution of the instrument allows for the determination of the compound's exact mass, which can be used to confirm its elemental formula.

The fragmentation pattern observed in MS/MS experiments provides further structural clues. For α,β-unsaturated amides, a characteristic fragmentation pathway is the cleavage of the amide bond (N-CO). researchgate.net This would result in the formation of a stable acylium cation.

Table 1: Predicted HRESIMS Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₅H₂₃NO | 233.1780 |

| [M+H]⁺ | C₁₅H₂₄NO⁺ | 234.1852 |

| [M+Na]⁺ | C₁₅H₂₃NNaO⁺ | 256.1672 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. The IR spectrum of this compound, a primary amide, would be characterized by several key absorption bands. The presence of the N-H bonds in the primary amide group gives rise to a pair of stretching vibrations. The carbonyl (C=O) group also produces a strong, distinct absorption band.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Asymmetric Stretch | ~3350 | Medium |

| Amide N-H | Symmetric Stretch | ~3180 | Medium |

| Amide C=O (Amide I band) | Stretch | ~1650 | Strong |

| Amide N-H (Amide II band) | Bend | ~1620 | Medium-Strong |

| Alkene C=C | Stretch | ~1640 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV) spectroscopy provides information about conjugated systems within a molecule. This compound possesses an α,β-unsaturated amide chromophore, which is expected to exhibit two characteristic electronic transitions. The first is an intense π→π* transition at a shorter wavelength, typically around 220 nm. The second is a much weaker n→π* transition associated with the non-bonding electrons on the oxygen atom, which would appear at a longer wavelength, likely in the 270-300 nm range. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as plant extracts or synthetic reaction products, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Extracts and Formulations

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound. researchgate.net A reversed-phase HPLC (RP-HPLC) method would be most suitable, given the compound's moderate polarity. sdiarticle4.comindexcopernicus.com

The method involves injecting the sample onto a column packed with a nonpolar stationary phase (such as C18). A polar mobile phase is then used to elute the components of the mixture. By adjusting the composition of the mobile phase, a good separation of this compound from other components can be achieved. Quantification is typically performed using a UV detector set to a wavelength where the analyte absorbs strongly, such as the λmax of the π→π* transition (~220 nm). indexcopernicus.com A calibration curve is constructed by analyzing standard solutions of known concentrations to enable accurate quantification in unknown samples.

Table 3: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~220 nm |

| Column Temperature | 25-30 °C |

Compound List

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications in Biological Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of valerenic acid and its derivatives, including the amide, in biological samples such as plasma and serum. oup.comoup.com This is due to its exceptional sensitivity, selectivity, and speed. nih.gov The technique is indispensable for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a compound in the body. oup.comoup.comnih.gov

In a typical LC-MS/MS method, a biological sample like plasma is first prepared to remove interfering substances. oup.com This often involves protein precipitation followed by liquid-liquid extraction. oup.com The extract is then injected into a liquid chromatograph, where the compounds are separated on a specialized column, such as a C18 reversed-phase column. researchgate.netjournalsarjnp.com A mobile phase, often a mixture of an organic solvent like acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate, carries the sample through the column. nih.govjournalsarjnp.com

After separation, the compounds enter the mass spectrometer. The molecules are ionized, commonly using electrospray ionization (ESI), and the mass spectrometer selectively monitors specific mass-to-charge (m/z) transitions for the analyte and an internal standard. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and allows for precise quantification even at very low concentrations. nih.gov For instance, methods have been developed to quantify related compounds like valerenic acid and valtrate (B1682818) in rat plasma with a lower limit of quantification (LLOQ) in the low nanogram per milliliter (ng/mL) range. oup.comoup.comresearchgate.net

The table below summarizes typical parameters for an LC-MS/MS bioanalytical method, adapted from studies on related valerian compounds. oup.comoup.comresearchgate.net

Interactive Table 1: Representative LC-MS/MS Parameters for Bioanalysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Separates the analyte from other matrix components based on polarity. |

| Mobile Phase | Acetonitrile and water with formic acid or ammonium formate | Elutes the compounds from the column. The gradient is optimized for best separation. |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 - 40°C | Ensures reproducible retention times. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), often in negative or positive mode | Creates charged ions from the neutral molecules for MS detection. |

| Monitored Transition | Specific parent ion → fragment ion (m/z) | Provides high selectivity and specificity for the target analyte. |

| Internal Standard | A structurally similar compound (e.g., deuterated analyte) | Corrects for variability in sample preparation and instrument response. |

| Validation | ||

| Linearity Range | e.g., 5 - 2000 ng/mL | The concentration range over which the assay is accurate and precise. |

| LLOQ | e.g., 5.65 ng/mL | The lowest concentration that can be reliably quantified. oup.com |

Thin-Layer Chromatography (TLC) for Screening and Identification

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative screening and identification of valerenic acid and its derivatives. scialert.netresearchgate.net It is particularly useful for preliminary analysis of plant extracts to confirm the presence of these compounds before more complex quantitative analysis. krepublishers.com

In this method, a small amount of the sample extract is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. scialert.netscribd.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, known as the mobile phase.

As the mobile phase ascends the plate via capillary action, it passes over the sample spot. The different components of the sample mixture travel up the plate at different rates, depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components into distinct spots. scialert.net

After the separation, the spots are visualized. While some compounds are colored and can be seen directly, valerenic acid derivatives are typically colorless and require a visualization agent. scialert.net Common methods include viewing the plate under UV light (at 254 nm or 366 nm) or spraying the plate with a chemical reagent, such as anisaldehyde-sulphuric acid, which reacts with the compounds to produce colored spots. scialert.netresearchgate.netkrepublishers.com The position of a spot, represented by its Rf (retardation factor) value, can be compared to that of a standard compound to identify the substance. semanticscholar.org

Several solvent systems have been successfully used for the TLC separation of valerenic acid derivatives. scialert.netkrepublishers.com

Interactive Table 2: Common TLC Mobile Phases for Valerenic Acid Derivatives

| Mobile Phase Composition (v/v/v) | Stationary Phase | Visualization | Reference(s) |

|---|---|---|---|

| Hexane : Ethyl acetate (B1210297) : Acetic acid (80:20:0.5) | Silica Gel 60F254 | Anisaldehyde-sulphuric acid reagent | researchgate.net |

| Hexane : Ethyl acetate : Glacial acetic acid (65:35:0.5) | Silica Gel HF254+366 | Anisaldehyde-sulphuric acid reagent | scialert.net |

| Toluene : Ethyl acetate (75:25) | Silica Gel 60 F254 | Anisaldehyde-sulphuric acid reagent | krepublishers.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Components

While this compound itself is a non-volatile compound and thus not suitable for direct GC-MS analysis, this technique is paramount for identifying and quantifying the volatile and semi-volatile compounds present in its natural source, Valeriana officinalis. tandfonline.comtandfonline.comresearchgate.net The essential oil of valerian root contains a complex mixture of volatile terpenoids and other compounds that contribute to its characteristic aroma and are often analyzed in conjunction with the non-volatile valerenic acids for quality control and research. tandfonline.comtandfonline.com

GC-MS analysis of valerian essential oil typically involves an initial extraction, such as hydrodistillation or headspace solid-phase microextraction (HS-SPME), to isolate the volatile fraction. researchgate.netresearchgate.net The extract is then injected into the gas chromatograph. The GC separates the components based on their boiling points and interactions with the stationary phase of the capillary column. tandfonline.com The separated components then enter the mass spectrometer, which generates a mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for identification by comparison with spectral libraries. tandfonline.com

Studies using GC-MS have identified over 100 different volatile components in Valeriana officinalis essential oil. tandfonline.comtandfonline.com The composition can vary significantly based on the plant's origin and the extraction method used. researchgate.net

Interactive Table 3: Major Volatile Components in Valeriana officinalis Identified by GC-MS

| Compound | Relative Percentage (Example) | Chemical Class | Reference(s) |

|---|---|---|---|

| Valerianol | 12.55% | Sesquiterpenoid Alcohol | tandfonline.comtandfonline.com |

| (Z)-Valerenyl acetate | 12.19% | Sesquiterpenoid Ester | tandfonline.comtandfonline.com |

| Valerenal | 11.27% | Sesquiterpenoid Aldehyde | tandfonline.comtandfonline.com |

| α-Kessyl acetate | 11.06% | Sesquiterpenoid Ester | tandfonline.comtandfonline.com |

| Bornyl acetate | 11.15% - 48.2% | Monoterpenoid Ester | researchgate.netresearchgate.net |

| Camphene | 13.8% - 31.13% | Monoterpene | researchgate.netresearchgate.net |

| Valeranone | 4.11% | Sesquiterpenoid Ketone | tandfonline.comtandfonline.com |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. chromatographyonline.com This strategy can enhance chromatographic separation, increase detection sensitivity, or improve ionization efficiency in mass spectrometry. chromatographyonline.comnih.gov

Chemical Modification of Carboxylic Acid Moieties for Improved Chromatographic Behavior and Detection Sensitivity

While this compound lacks a carboxylic acid group, its parent compound, valerenic acid, possesses one. The analytical methods developed for valerenic acid are highly relevant, as the amide is a direct derivative. The carboxylic acid group of valerenic acid can cause poor peak shape (tailing) in reversed-phase chromatography and may have limited volatility for GC analysis. chromatographyonline.com

Chemical derivatization of this carboxylic acid moiety can significantly improve analytical performance. Esterification, for example, converts the polar carboxylic acid into a less polar, more volatile ester. chromatographyonline.com This is a common strategy in GC analysis to make compounds like fatty acids amenable to the technique. chromatographyonline.com For LC-MS, derivatization can be employed to attach a chemical tag to the molecule that enhances its ionization efficiency in the mass spectrometer's source, thereby increasing detection sensitivity. nih.govuniversiteitleiden.nl Reagents like dimethylaminophenacyl bromide (DmPABr) can react with carboxylic acids to form derivatives that are easily ionized in positive ESI mode, allowing for the sensitive analysis of a wide range of metabolites. nih.govuniversiteitleiden.nl

Bioanalytical Assay Development for in vitro and in vivo Studies

The development of robust bioanalytical assays is a cornerstone of drug discovery and development, enabling the evaluation of new chemical entities in both laboratory (in vitro) and living organism (in vivo) models. nih.govresearchgate.net For compounds like this compound, these assays are crucial for determining pharmacokinetic profiles and understanding metabolic fate. nih.govresearchgate.net

Assay development is a multi-stage process that builds upon the principles of LC-MS/MS. researchgate.net The goal is to create a validated method that is accurate, precise, specific, and rugged enough for routine use. nih.gov The process begins with optimizing the sample preparation, chromatographic separation, and mass spectrometric detection as described in section 5.2.2.

In Vitro Assays: These are experiments conducted in a controlled environment outside of a living organism, such as in cell cultures or with subcellular fractions (e.g., liver microsomes). mdpi.com Bioanalytical assays are used here to measure parameters like metabolic stability (how quickly a compound is broken down by enzymes), permeability (its ability to cross cell membranes), and potential to inhibit drug-metabolizing enzymes. researchgate.net For example, an assay could measure the disappearance of this compound over time when incubated with liver microsomes to predict its hepatic clearance. researchgate.net

In Vivo Assays: These involve studies in living organisms, typically laboratory animals like rats, to understand how a compound behaves in a whole biological system. mdpi.com The validated LC-MS/MS assay is used to measure the concentration of the compound (and its metabolites) in plasma or other tissues at various time points after administration. researchgate.netresearchgate.net This data is used to construct a pharmacokinetic (PK) profile, which includes key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2). researchgate.netresearchgate.net Such studies have been successfully applied to valerenic acid and other constituents of valerian, providing essential data for understanding their behavior in the body. oup.comresearchgate.net

The development process culminates in a thorough validation according to regulatory guidelines, ensuring the reliability of the data generated in both in vitro and in vivo studies. nih.gov This validated assay becomes a critical tool for advancing a compound through the research and development pipeline. researchgate.net

Structure Activity Relationship Sar Studies of Valerenic Acid Amide Derivatives

Correlating Structural Modifications of Amide Moiety with Receptor Binding and Functional Potency

The transformation of the carboxyl group of valerenic acid into an amide moiety has been systematically studied to map the relationship between the structure of the amide and its effects on GABA-A receptors. nih.gov This has involved creating various derivatives and assessing their ability to modulate receptor function. nih.govnih.gov

Research into the structure-activity relationship of valerenic acid derivatives has shown that modifying the carboxyl group can lead to compounds with significantly higher efficacy and potency. nih.gov The substitution of the carboxyl group with an uncharged amide, creating valerenic acid amide (VA-A), was a key step in this process. nih.govscispace.com

Studies using the two-microelectrode voltage-clamp technique in Xenopus oocytes to measure GABA-induced chloride currents (IGABA) have provided specific data on these enhancements. nih.govscispace.com this compound (VA-A) demonstrated a more than twofold greater enhancement of IGABA compared to its parent compound, valerenic acid (VA), on α1β3 receptors. nih.govscilit.com Furthermore, amidation resulted in significantly stronger IGABA enhancement on both α1β3γ2S and α1β2γ2S receptor subtypes. nih.gov

Further substitution on the amide nitrogen also influences activity. The creation of valerenic acid mono-methylamide (VA-MA), for instance, also led to a significant increase in the enhancement of IGABA at α1β3γ2S receptors. nih.gov This indicates that both the presence of the amide and its substitution pattern are critical determinants of efficacy.

The potency, measured by the half-maximal effective concentration (EC50), was also notably improved. This compound showed the highest potency on α1β3 receptors with an EC50 value of 13.7 ± 2.3 µM. nih.govscilit.com This demonstrates that modification of the amide moiety directly impacts both the binding affinity and the functional efficacy at the GABA-A receptor.

Table 1: Efficacy (Emax) of Valerenic Acid Derivatives on GABA-A Receptors

Emax represents the maximal stimulation of GABA-induced chloride currents (IGABA).

| Compound | Receptor Subtype | Emax (% of GABA response) | Source(s) |

| Valerenic acid (VA) | α1β3γ2S | 632 ± 88% | nih.gov |

| This compound (VA-A) | α1β3γ2S | 972 ± 69% | nih.gov |

| Valerenic acid mono-methylamide (VA-MA) | α1β3γ2S | 1043 ± 57% | nih.gov |

| Valerenic acid (VA) | α1β2γ2S | 721 ± 68% | nih.gov |

| This compound (VA-A) | α1β2γ2S | 1119 ± 72% | nih.gov |

The primary structural feature identified for enhanced biological activity is the replacement of the negatively charged carboxyl group of valerenic acid with a neutral amide group. nih.gov This modification to create this compound (VA-A) consistently resulted in derivatives with higher efficacy and affinity for GABA-A receptors containing β2 and β3 subunits. nih.govnih.gov The data suggests that removing the negative charge at this position on the molecule is beneficial for its modulatory activity. Additionally, further substitution, such as the monomethylation of the amide, can also lead to increased efficacy, highlighting the importance of the steric and electronic properties of the amide group in receptor interaction. nih.gov

Comparative Analysis of this compound versus Parent Valerenic Acid

Direct comparisons between this compound and its parent compound, valerenic acid, have been crucial in establishing the improved pharmacological profile of the amide derivative. nih.govnih.gov

This compound (VA-A) consistently outperforms the parent valerenic acid (VA) in terms of both efficacy and potency at specific GABA-A receptor subtypes. nih.gov On α1β3 receptors, VA-A displayed the highest efficacy and potency, with a maximal enhancement of GABA-induced currents more than double that of VA. nih.govscilit.com A similar trend of higher efficacy and potency for VA-A was also observed on α1β2γ2s and α3β3γ2s receptors. nih.govscispace.comscilit.com This superior in vitro activity establishes the amide derivative as a more powerful modulator of these specific GABA-A receptor channels. nih.gov

Table 2: Comparative Potency (EC50) and Efficacy (Maximal Enhancement) of VA vs. VA-A

| Compound | Receptor Subtype | Potency (EC50) | Efficacy (Maximal IGABA Enhancement vs. VA) | Source(s) |

| Valerenic acid (VA) | α1β3 | Not Specified | Baseline | nih.gov |

| This compound (VA-A) | α1β3 | 13.7 ± 2.3 µM | > 2-fold greater than VA | scilit.com, nih.gov |

| This compound (VA-A) | α1β2γ2s | Higher than VA | Higher than VA | nih.gov |

| This compound (VA-A) | α3β3γ2s | Higher than VA | Higher than VA | nih.gov |

A significant finding from these studies is the strong correlation between the enhanced in vitro action of this compound and its behavioral effects in animal models. nih.gov The greater efficacy and potency of this compound at the receptor level translated into a more pronounced anxiolytic effect in mice, as observed in the elevated plus maze test. nih.govscispace.com While valerenic acid itself is known to produce anxiolytic effects without significant sedation, the amide derivative showed the most pronounced anxiolytic activity among the tested compounds. nih.govnih.gov This correlation provides confidence that targeting GABA-A receptors containing the β3 subunit is a viable strategy for developing anxiolytic agents and that the in vitro modulation of these receptors by valerenic acid derivatives is predictive of their in vivo anxiolytic potential. nih.govscispace.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been instrumental in elucidating the structural basis for the activity of valerenic acid and its derivatives at the GABA-A receptor. nih.gov Docking studies on the parent compound, valerenic acid, predicted a binding pocket at the interface between the β+ and α− subunits. nih.gov These computational models identified specific amino acid residues within the β3 subunit that are likely crucial for binding and modulation. nih.gov

The key residues identified as forming part of the valerenic acid binding pocket include β3N265, β3F289, β3M286, and β3R269, located at or near the binding sites for other known modulators like etomidate (B1671615) and propofol. nih.gov The predictions from these docking studies were subsequently validated by experimental work involving site-directed mutagenesis. Mutating these residues led to a significant decrease or complete loss of valerenic acid's activity, confirming their importance. nih.gov

The identification of this binding pocket for the parent compound provides a critical framework for understanding the structure-activity relationships of its derivatives, including this compound. It allows researchers to hypothesize how modifications, such as the change from a carboxyl group to an amide, alter the interactions with these specific amino acid residues, thereby affecting receptor affinity and efficacy. nih.gov

Pre Clinical Investigative Studies in Animal Models and in Vitro Systems

Assessment of Biological Effects in Animal Models (e.g., Rodents, Zebrafish)

Studies in animal models have been crucial in defining the physiological and behavioral effects of valerenic acid amide, particularly in comparison to valerenic acid.

The anxiolytic potential of this compound (VA-A) has been evaluated in mice using the elevated plus maze (EPM) test, a standard model for assessing anxiety-related behaviors. In comparative studies, VA-A demonstrated a more pronounced anxiolytic effect than its parent compound, valerenic acid (VA). nih.gov

Both compounds were administered to mice, and their behavior on the EPM was recorded. Key metrics included the time spent in the open arms of the maze, with an increase indicating reduced anxiety. At a dose of 1 mg·kg⁻¹, both VA-A and VA showed similar anxiolytic activity. nih.gov However, the effect of VA-A was significantly more pronounced at a 3 mg·kg⁻¹ dose, suggesting greater potency. nih.gov It was noted that at higher doses, a decrease in time spent in the open arms was observed for both compounds, which, in the case of VA-A, was accompanied by a reduction in locomotor activity as measured by closed arm entries and total distance traveled. nih.gov

Interactive Table: Anxiolytic Effects of this compound (VA-A) vs. Valerenic Acid (VA) in the Elevated Plus Maze

| Compound | Dose | Outcome | Finding |

|---|---|---|---|

| This compound (VA-A) | 3 mg·kg⁻¹ | Time in Open Arms | Significantly more pronounced anxiolytic effect compared to VA at the same dose. nih.gov |

| Valerenic Acid (VA) | 3 mg·kg⁻¹ | Time in Open Arms | Anxiolytic effect observed, but less pronounced than VA-A at the same dose. nih.gov |

| This compound (VA-A) | 30 mg·kg⁻¹ | Locomotor Activity | Reduced exploratory drive and total distance traveled. nih.gov |

While the parent compound, valerenic acid, has been investigated for its potential neuroprotective and anti-inflammatory effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease nih.govresearchgate.net, there were no preclinical studies found in the search results that specifically assess the neuroprotective properties of this compound in animal models of Parkinson's disease or other neurodegenerative conditions.

The mechanism underlying the behavioral effects of this compound is linked to its activity as a modulator of γ-aminobutyric acid type A (GABA-A) receptors, which are the primary mediators of fast synaptic inhibition in the brain. nih.gov Valerenic acid is known to be a subtype-selective positive allosteric modulator of GABA-A receptors, specifically targeting receptors that contain β2 or β3 subunits. nih.govsigmaaldrich.com

Derivatization of the carboxyl group of valerenic acid to form this compound (VA-A) was performed to investigate the structure-activity relationship. nih.gov In vitro studies using the two-microelectrode voltage-clamp technique in Xenopus oocytes expressing different GABA-A receptor subunit compositions revealed that VA-A is a more potent and efficacious modulator than valerenic acid. nih.gov

VA-A demonstrated the highest efficacy, with a more than two-fold greater enhancement of GABA-induced chloride currents (IGABA) compared to VA on α1β3 receptors. nih.gov It also showed the highest potency on this receptor subtype. nih.gov This enhanced potency and efficacy of VA-A were also noted on GABA-A receptors with α1β2γ2s and α3β3γ2s subunit compositions. nih.gov This greater in vitro action on GABA-A receptors, which enhances inhibitory synaptic transmission, correlates with the more pronounced anxiolytic effect observed in vivo. nih.gov

Interactive Table: In Vitro Modulation of GABA-A Receptor Subtypes by this compound (VA-A)

| Receptor Subtype | Compound | Potency (EC₅₀) | Efficacy (IGABA Enhancement) |

|---|---|---|---|

| α1β3 | This compound (VA-A) | 13.7 ± 2.3 µM | Highest efficacy; >2-fold greater than Valerenic Acid. nih.gov |

| α1β2γ2s | This compound (VA-A) | Higher than Valerenic Acid | Higher than Valerenic Acid. nih.gov |

| α3β3γ2s | This compound (VA-A) | Higher than Valerenic Acid | Higher than Valerenic Acid. nih.gov |

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are utilized to dissect the molecular pathways through which a compound exerts its effects.

No studies were identified in the search results that used reporter gene assays to specifically investigate the modulation of the NF-κB pathway by this compound in HeLa cells. However, research on the parent compound, valerenic acid, has shown that it can inhibit NF-κB in HeLa cells, which may be linked to the anti-inflammatory properties of valerian extracts. wikipedia.org This suggests a potential avenue for future investigation into the activity of the amide derivative.

There were no specific studies found that evaluated the effects of this compound on oxidative stress markers in the HepG2 human liver cell line or other liver cell lines. The parent compound, valerenic acid, has been shown to exert ameliorative effects against benomyl-induced oxidative stress in HepG2 cells, indicating it has antioxidant properties valuable for protecting cells from xenobiotic-induced damage. nih.govnih.govnih.gov The potential antioxidant activity of the amide derivative remains an uninvestigated area based on the available search results.

Receptor Binding and Functional Assays in Recombinant Expression Systems (e.g., HEK293 cells, Xenopus oocytes)

This compound, a derivative of valerenic acid, has been a subject of investigation for its interaction with γ-aminobutyric acid type A (GABAA) receptors. nih.gov These receptors, which are ligand-gated ion channels, are the primary mediators of fast synaptic inhibition in the central nervous system. wikipedia.orgyoutube.com The function and pharmacological sensitivity of GABAA receptors are determined by their subunit composition, which typically consists of a pentameric assembly of different subunit classes (α, β, γ, δ, ε, π, θ, and ρ). wikipedia.org

Functional assays using the two-microelectrode voltage-clamp technique in Xenopus oocytes expressing various combinations of GABAA receptor subunits have elucidated the specific modulatory properties of this compound. nih.govnih.gov This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site to enhance the receptor's response to GABA. nih.govwikipedia.org

A key finding is the compound's subunit selectivity. This compound, much like its parent compound valerenic acid, demonstrates a pronounced preference for GABAA receptors that contain β2 or β3 subunits. nih.govnih.govnih.gov Conversely, it has a negligible effect on receptors incorporating the β1 subunit. nih.govnih.gov This selectivity is significant because different subunit compositions are associated with different physiological functions. wikipedia.org